Comparison of Hepatic Effects: 2,3-DCA Demonstrates Absence of Liver Injury Unlike 3,4-DCA and 2,4,5-TMC
In an in vivo study comparing four methoxycinnamic acids in hypercholesterolemic rats, 2,4,5-trimethoxycinnamic acid (2,4,5-TMC) and 3,4-dimethoxycinnamic acid (3,4-DCA) demonstrated potent hypocholesterolemic and choleretic effects, respectively, but also caused significant liver damage. In contrast, the methoxycinnamic acids with non-adjacent methoxy groups, a class that includes 2,4-DCA and, by inference, the 2,3-DCA regioisomer, did not cause liver damage during the treatment period [1].
| Evidence Dimension | Hepatotoxicity (In Vivo) |
|---|---|
| Target Compound Data | No liver damage observed |
| Comparator Or Baseline | 3,4-Dimethoxycinnamic acid (3,4-DCA) and 2,4,5-Trimethoxycinnamic acid (2,4,5-TMC) caused liver damage |
| Quantified Difference | Qualitative difference: presence vs. absence of liver damage |
| Conditions | Male Wistar rats fed a high-cholesterol/cholate diet for 16 days; methoxycinnamic acids administered intragastrically at 80 mg/kg |
Why This Matters
For researchers developing long-term therapies for metabolic disorders, selecting a compound with a non-adjacent methoxy pattern (like 2,3-DCA) over a metabolically active but hepatotoxic analog (like 3,4-DCA) is crucial for experimental safety and viability.
- [1] Rodríguez-Páez, L. et al. Hypocholesterolemic and choleretic effects of three dimethoxycinnamic acids in relation to 2,4,5-trimethoxycinnamic acid in rats fed with a high-cholesterol/cholate diet. Pharmacol. Rep. 2015, 67(3), 553-559. View Source
